2-(4-sec-butylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide
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Overview
Description
2-(4-sec-butylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxy group attached to an acetamide moiety, with additional substituents including a butan-2-yl group and a 4-methylpiperazin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-sec-butylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(butan-2-yl)phenol with an appropriate acylating agent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with 4-(4-methylpiperazin-1-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-sec-butylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides or piperazine derivatives.
Scientific Research Applications
2-(4-sec-butylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Biological Research: It is used as a tool compound to study cellular processes and signaling pathways.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-sec-butylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-sec-butylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide
- This compound derivatives
- Phenoxyacetamide analogs
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to other similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C23H31N3O2 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H31N3O2/c1-4-18(2)19-5-11-22(12-6-19)28-17-23(27)24-20-7-9-21(10-8-20)26-15-13-25(3)14-16-26/h5-12,18H,4,13-17H2,1-3H3,(H,24,27) |
InChI Key |
NKSOFMGQVQTAIG-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Origin of Product |
United States |
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